molecular formula C9H9NO B8614780 Isoquinoline, 3,4-dihydro-, 2-oxide CAS No. 65194-03-8

Isoquinoline, 3,4-dihydro-, 2-oxide

Cat. No.: B8614780
CAS No.: 65194-03-8
M. Wt: 147.17 g/mol
InChI Key: AXQPWUAAOXVGOR-UHFFFAOYSA-N
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Description

Isoquinoline, 3,4-dihydro-, 2-oxide is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

65194-03-8

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-oxido-3,4-dihydroisoquinolin-2-ium

InChI

InChI=1S/C9H9NO/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2

InChI Key

AXQPWUAAOXVGOR-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](=CC2=CC=CC=C21)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1.00 g of 1,2,3,4-tetrahydroisoquinoline, 0.042 g of selenium dioxide, 2.30 ml of 30% hydrogen peroxide in 20 ml of methanol is stirred at room temperature for 20 hours. The reaction mixture is concentrated in vacuo to a residue which is diluted with water and extracted with chloroform. The organic layer is dried and evaporated in vacuo to a residue which is purified by column chromatography on silica gel by elution with 99:1 methanol-chloroform to give 0.703 g of the desired product as a solid.
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1 g
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0.042 g
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reactant
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2.3 mL
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reactant
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20 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A magnetic stirrer was placed in a 300-ml eggplant-type flask, followed by an addition of sodium tungstate (0.33 g, 1.0 mmol). The internal atmosphere was replaced with nitrogen. Thereafter, methanol (200 ml) and 1,2,3,4-tetrahydroisoquinoline (6.65 g, 50.0 mmol) were added successively. To the resulting mixed solution, a 30% solution of hydrogen peroxide in water (17.0 g, 150.0 mmol) was added dropwise with stirring at 0° C. in the course of 30 minutes. After stirring the mixture at room temperature for 3 hours, the solvent was driven off under reduced pressures. The residue was taken up in methylene chloride (100 ml) and then washed twice with saturated saline (30 ml). The organic phase was separated and then dried with anhydrous magnesium sulfate. The solvent was driven off under reduced pressures, thereby obtaining an yellowish oily product. The oily product was subjected to silica gel column chromatography. The column as eluted with acetone to obtain 3,4-dihydroisoquinoline-2-oxide as a nitrone (6.54 g, 89 %).
Quantity
200 mL
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reactant
Reaction Step One
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6.65 g
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reactant
Reaction Step One
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solution
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0 (± 1) mol
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17 g
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100 mL
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Name
sodium tungstate
Quantity
0.33 g
Type
catalyst
Reaction Step Four
Yield
89%

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